molecular formula C14H22N2 B5010354 1-methyl-4-(2-phenylpropyl)piperazine

1-methyl-4-(2-phenylpropyl)piperazine

Cat. No.: B5010354
M. Wt: 218.34 g/mol
InChI Key: WUXHYYCMUHZPHZ-UHFFFAOYSA-N
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Description

1-methyl-4-(2-phenylpropyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with a methyl group and a 2-phenylpropyl group. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a well-established privileged structure in medicinal chemistry, frequently explored for its favorable pharmacokinetic properties and ability to interact with diverse biological targets . This specific derivative is intended for research and development purposes in laboratory settings and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal uses. Piperazine derivatives are extensively investigated for their wide range of potential pharmacological activities. The piperazine scaffold is a common building block in the development of compounds with antitumor, antibacterial, anti-inflammatory, and central nervous system (CNS) activity . For instance, structurally related phenylpiperazine and benzylpiperazine compounds are known to be studied for their interactions with various neurotransmitter systems in neuropharmacology . The mechanism of action for any piperazine-based molecule is highly dependent on its specific substituents. Research on analogs suggests potential mechanisms could involve interaction with neurotransmitter receptors, such as serotonergic receptors . In other contexts, piperazine itself acts as a GABA agonist in parasites, leading to flaccid paralysis, though this is not indicative of this specific compound's activity . The presence of the piperazine ring in a molecule often improves water solubility and bioavailability, making it a valuable scaffold in drug discovery for optimizing the physicochemical properties of lead compounds . Researchers value this compound as a versatile chemical building block for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new biological pathways in fields such as medicinal chemistry, pharmacology, and organic synthesis.

Properties

IUPAC Name

1-methyl-4-(2-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-13(14-6-4-3-5-7-14)12-16-10-8-15(2)9-11-16/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXHYYCMUHZPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylpropyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions or continuous flow processes. These methods utilize common solvents and heterogeneous catalysis by metal ions supported on commercial polymeric resins . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neuropharmacological Applications

Binding Affinities and Receptor Interactions

Research indicates that MPP interacts significantly with neurotransmitter transporters, particularly dopamine and serotonin transporters. Modifications to the phenylpropyl side chain of MPP can alter its binding affinities, which is crucial for understanding its pharmacological activity. For example, studies have shown that MPP can act as an agonist at GABA receptors, potentially leading to muscle relaxation and therapeutic applications for anxiety and seizure disorders.

Case Study: Dopamine Transporter (DAT) Affinity

In a study focusing on the structure-activity relationship (SAR) of MPP analogs, it was found that specific substitutions on the phenylpropyl side chain could enhance binding to DAT and serotonin transporter (SERT). This research is pivotal for developing new therapeutic agents targeting cocaine abuse, as certain analogs exhibited high affinity for DAT while maintaining selectivity for SERT .

Medicinal Chemistry

Synthesis and Derivatives

The synthesis of MPP can be achieved through various methods, including oxidation and reduction reactions involving different reagents. The unique dual substitution pattern of MPP not only enhances its reactivity but also contributes to its diverse biological activities compared to simpler analogs.

Therapeutic Potential

MPP's structural characteristics allow it to be explored as a potential treatment for conditions related to dopamine dysregulation, such as Parkinson's disease and substance use disorders. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in drug development aimed at these therapeutic areas .

Comparative Analysis of Related Compounds

To understand the uniqueness of MPP, it is useful to compare it with structurally similar piperazine derivatives. The following table summarizes key features of some notable analogs:

Compound NameStructure DescriptionUnique Features
1-PhenylpiperazineContains a single phenyl group attached to piperazineSimpler structure; less steric hindrance
DiphenylpiperazineFeatures two phenyl groups on the piperazine ringIncreased lipophilicity; potentially higher receptor affinity
BenzylpiperazineContains a benzyl group attached to piperazineLess complex than MPP
4-(3-Phenylpropyl)piperazineSimilar side chain but different substitution patternDifferent biological activity profile

This comparison illustrates how the unique dual substitution pattern in MPP enhances its biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the inhibition of neurotransmission and can lead to various physiological effects, such as muscle relaxation or paralysis in certain organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Pharmacological Profiles

The pharmacological activity of piperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Pharmacological Activity Evidence
1-Methyl-4-(2-phenylpropyl)piperazine 2-Phenylpropyl Limited direct data; inferred anticancer/antioxidant potential based on piperazine class
RSe-1 (1-methyl-4-(3-(phenylselanyl)propyl)piperazine) Selenium-containing propyl chain Modulates superoxide radical trapping; shifts •BMPO-OH/•BMPO-OOH ratios in EPR studies
Adamantane-piperazine hybrids (e.g., Compound 13) Adamantane and arylpropyl groups High σ1/σ2 receptor affinity; antiproliferative activity in pancreatic, prostate, and ovarian cancers (IC₅₀ < 100 nM)
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine (Ponatinib moiety) Trifluoromethylbenzyl FLT3 kinase inhibition; linked to cardiovascular toxicity in clinical use
Vanoxerine (GBR12909) Bis(4-fluorophenyl)methoxyethyl + phenylpropyl Dopamine transporter (DAT) inhibition; metabolized primarily by CYP3A4

Key Findings

  • Anticancer Activity: Adamantane-piperazine hybrids (e.g., Compound 13) demonstrate superior antiproliferative activity compared to simpler alkyl/aryl derivatives. Their bulky adamantane groups enhance σ receptor binding, critical for tumor growth inhibition in xenograft models .
  • Antioxidant and Radical Modulation: Selenium-containing derivatives (RSe-1 and RSe-2) alter radical adduct formation (e.g., •BMPO-OH vs.
  • Neurotransmitter Effects: Vanoxerine and its analogs exhibit high DAT selectivity (IC₅₀ = 1.4–8.2 nM) but require metabolic stability optimization. Substitution with rigid bicyclic piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) improves DAT affinity and selectivity over serotonin transporters .

Metabolic and Selectivity Considerations

  • Metabolism: Piperazine rings are metabolic hotspots. For example, vanoxerine undergoes CYP3A4-mediated oxidation, while selenium derivatives may exhibit altered clearance due to selenium’s redox activity . Adamantane derivatives’ rigid structures may reduce metabolic degradation, enhancing bioavailability .
  • Selectivity :

    • Substituent bulkiness (e.g., adamantane) improves σ receptor selectivity, whereas smaller groups (e.g., methyl, phenylpropyl) may favor off-target kinase or transporter interactions .

Q & A

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

  • Methodology : LogP calculations (optimal range: 2–3) and P-gp efflux assays guide design. Introducing small, lipophilic substituents (e.g., fluorobenzyl groups) enhances BBB permeability, as validated in rodent brain-plasma ratio studies .

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